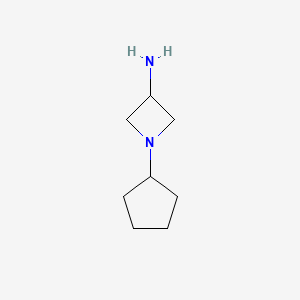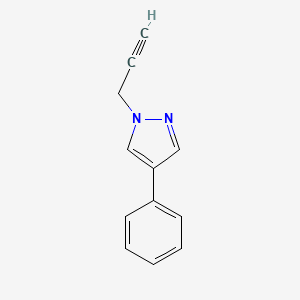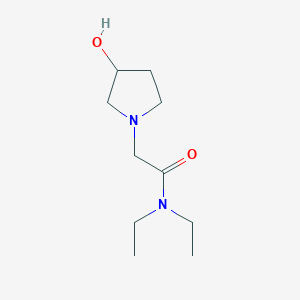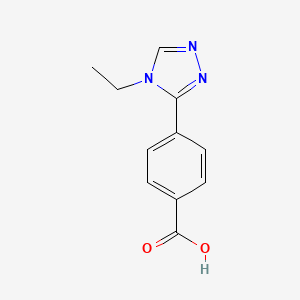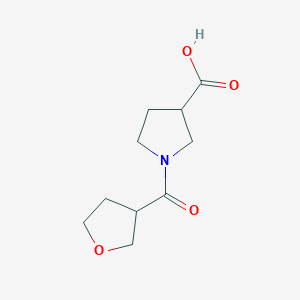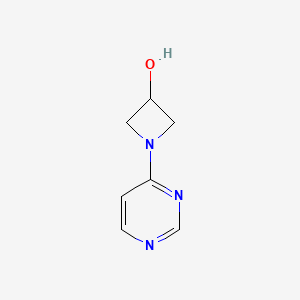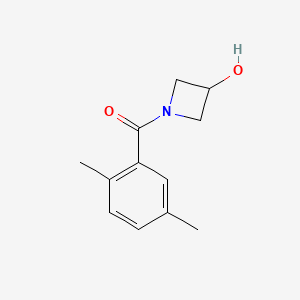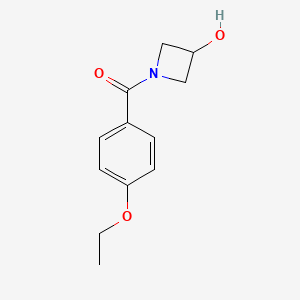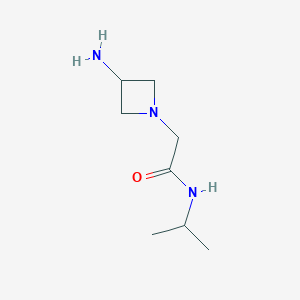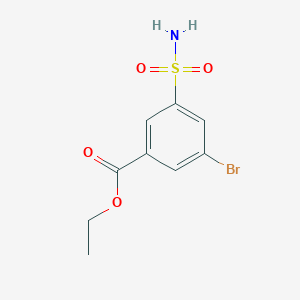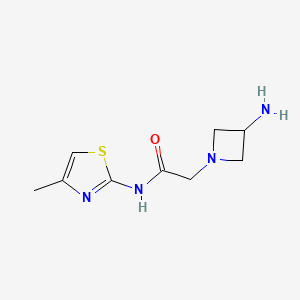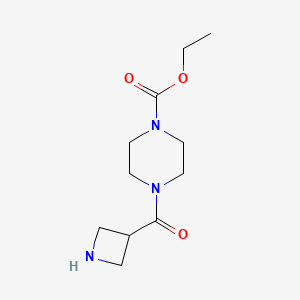
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
Azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry, are key components of EPP . The synthesis of azetidines has attracted major interest due to their considerable ring strain, which drives their reactivity . This ring strain also makes azetidines significantly more stable than related aziridines, translating into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of EPP is characterized by the presence of an azetidine ring, a piperazine ring, and an ethyl ester group. The azetidine ring is a four-membered nitrogen-containing heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines, a key component of EPP, is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies : Compounds like Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate are utilized in the synthesis of novel analogues of azole class antifungals. These compounds have been tested for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results (Mermer et al., 2018).
Development of Hybrid Molecules for Biological Activities : The compound has been used in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These synthesized compounds have been screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity (Başoğlu et al., 2013).
Antibacterial Agent Research : Research has also been conducted on compounds such as 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives, originating from similar chemical structures, for their potential as antibacterial agents, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
In Vivo Activity against Mycobacterium Tuberculosis : Novel fluoroquinolones derived from similar compounds have been synthesized and evaluated for in vivo activity against Mycobacterium tuberculosis in mice (Shindikar & Viswanathan, 2005).
Chemical Synthesis and Modification : The compound plays a role in various chemical synthesis processes, such as the reaction of Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, demonstrating its versatility in chemical transformations (Vasileva et al., 2018).
Studies on Azetidine Derivatives : Research on azetidine derivatives, which are closely related to compounds like Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate, has been conducted to explore their potential as pharmacophores (Nisato & Frigerio, 1985).
Direcciones Futuras
Azetidines, a key component of EPP, have seen remarkable advances in their chemistry and reactivity . These advances have been focused on the most recent trends and future directions . Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates , suggesting potential future applications for EPP in these areas.
Propiedades
IUPAC Name |
ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-2-17-11(16)14-5-3-13(4-6-14)10(15)9-7-12-8-9/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLXGEQONODDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



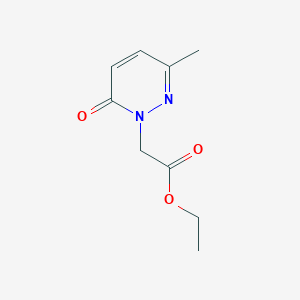
![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)
